1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene is an organic compound with the molecular formula C15H16O3. It is characterized by the presence of methoxy and phenoxy groups attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene typically involves the reaction of 1-methoxy-4-(bromomethyl)benzene with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, inflammation, and cell signaling. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene can be compared with similar compounds such as:
- 1-Methoxy-4-(4-methoxyphenyl)benzene
- 1-Methoxy-4-(4-methoxyphenoxy)benzene
- 1-Methoxy-4-(4-methoxyphenyl)ethynylbenzene
These compounds share similar structural features but differ in the nature and position of substituents on the benzene ring. The unique combination of methoxy and phenoxy groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
63195-89-1 |
---|---|
Molekularformel |
C16H18O5 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene |
InChI |
InChI=1S/C16H18O5/c1-17-13-3-7-15(8-4-13)20-11-19-12-21-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
WPGFNVSGRUMSRU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCOCOC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.